molecular formula C17H32Cl2O2 B14376577 Tetradecyl 2,2-dichloropropanoate CAS No. 89876-43-7

Tetradecyl 2,2-dichloropropanoate

Cat. No.: B14376577
CAS No.: 89876-43-7
M. Wt: 339.3 g/mol
InChI Key: SUVQYVDLKGACHM-UHFFFAOYSA-N
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Description

Tetradecyl 2,2-dichloropropanoate is a chemical compound with the molecular formula C17H32Cl2O2 It is an ester derived from 2,2-dichloropropanoic acid and tetradecanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetradecyl 2,2-dichloropropanoate can be synthesized through the esterification of 2,2-dichloropropanoic acid with tetradecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Tetradecyl 2,2-dichloropropanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a strong acid or base, resulting in the formation of 2,2-dichloropropanoic acid and tetradecanol.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Reduction: The compound can undergo reduction reactions to remove the chlorine atoms, resulting in the formation of less chlorinated derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.

    Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Hydrolysis: 2,2-dichloropropanoic acid and tetradecanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Less chlorinated derivatives of the original compound.

Scientific Research Applications

Tetradecyl 2,2-dichloropropanoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce the 2,2-dichloropropanoate moiety into target molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in drug development and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of tetradecyl 2,2-dichloropropanoate involves its interaction with specific molecular targets and pathways. The compound’s ester bond can be hydrolyzed by esterases, releasing 2,2-dichloropropanoic acid and tetradecanol. The 2,2-dichloropropanoic acid can then interact with cellular components, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloropropanoic acid: The parent acid from which tetradecyl 2,2-dichloropropanoate is derived.

    Tetradecanol: The alcohol component used in the esterification reaction.

    Sodium tetradecyl sulfate: A related compound with surfactant properties used in medical and industrial applications.

Uniqueness

This compound is unique due to its specific combination of the 2,2-dichloropropanoate moiety and the long alkyl chain of tetradecanol

Properties

CAS No.

89876-43-7

Molecular Formula

C17H32Cl2O2

Molecular Weight

339.3 g/mol

IUPAC Name

tetradecyl 2,2-dichloropropanoate

InChI

InChI=1S/C17H32Cl2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-21-16(20)17(2,18)19/h3-15H2,1-2H3

InChI Key

SUVQYVDLKGACHM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C(C)(Cl)Cl

Origin of Product

United States

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